2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
Beschreibung
BenchChem offers high-quality 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O3S2/c1-2-29-17-9-5-15(6-10-17)24-19(27)13-31-22-25-18-11-12-30-20(18)21(28)26(22)16-7-3-14(23)4-8-16/h3-10H,2,11-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGYHCUYVGCSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- SMILES Notation :
CC(=O)N(C1=CC=C(C=C1)OCC)C(=S)C2=NC(=O)C3=C(S2)C(=CC=C3)C(=O)C1=CC=C(C=C1)Br
This structure indicates the presence of a thieno[3,2-d]pyrimidine core, which is known for various biological activities.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, the thieno[3,2-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Topoisomerase : Similar compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to increased DNA damage in cancer cells.
- Induction of Apoptosis : Compounds that share structural features with our target compound have been reported to induce apoptosis in various cancer cell lines. This is often mediated by the activation of caspases and the mitochondrial pathway.
Antimicrobial Activity
The thieno[3,2-d]pyrimidine scaffold has also been associated with antimicrobial properties. Research has shown that derivatives can exhibit activity against a range of pathogens:
- Bacterial Inhibition : Compounds similar to the target have been tested against Gram-positive and Gram-negative bacteria. For example, derivatives were found effective against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Certain derivatives have demonstrated antifungal activity against strains such as Candida albicans, highlighting their potential as antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Key findings include:
- Substituent Effects : The presence of bromine at the para position on the phenyl ring enhances antitumor activity compared to non-brominated analogs.
- Ethoxy Group Influence : The ethoxy substituent contributes to improved solubility and bioavailability, which are critical for in vivo efficacy.
Case Studies
Several case studies provide insights into the biological activity of compounds related to our target:
- Study on Antitumor Efficacy : A study involving a series of thieno[3,2-d]pyrimidine derivatives showed that modifications at specific positions could enhance cytotoxicity against human cancer cell lines such as HeLa and MCF-7 .
- Antimicrobial Testing : A comparative study evaluated various thieno[3,2-d]pyrimidine compounds against clinically relevant strains. Results indicated that certain structural modifications led to enhanced antimicrobial potency .
Summary of Findings
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidines possess significant anticancer properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The presence of the thioether linkage in the structure may enhance antimicrobial activity against certain pathogens. Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit activity against bacteria and fungi .
- Anti-inflammatory Effects : Some analogs have been noted for their anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored various thieno[3,2-d]pyrimidine derivatives and found that specific substitutions enhanced their anticancer activity against breast cancer cells .
- Case Study 2 : Research conducted on related compounds indicated that modifications at the bromophenyl position significantly impacted antimicrobial efficacy against Staphylococcus aureus and Escherichia coli .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis optimization involves multi-step reactions with precise control of parameters:
- Step 1 : Condensation of the thieno[3,2-d]pyrimidinone core with a 4-bromophenyl group under reflux in anhydrous THF, catalyzed by Lewis acids (e.g., BF₃·Et₂O) .
- Step 2 : Thioacetylation using mercaptoacetic acid derivatives in DMF at 60–80°C, requiring inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity .
Critical Parameters : Temperature (±2°C tolerance), solvent dryness, and stoichiometric ratios (e.g., 1:1.2 molar ratio of core to 4-ethoxyphenylacetamide).
Q. What analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Verify substituent integration (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm; thioacetamide S-CH₂ at δ 3.8–4.0 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 502.02 (calculated for C₂₂H₂₀BrN₃O₃S₂) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .
Q. How can solubility challenges be addressed for in vitro assays?
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at the 4-ethoxyphenyl moiety to enhance aqueous solubility .
- Solubility Screening : Test dimethyl sulfoxide (DMSO) or PEG-400 as co-solvents, maintaining concentrations <1% to avoid cellular toxicity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HepG2) and normalize IC₅₀ values against control compounds (e.g., staurosporine for kinase inhibition) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., demethylated or oxidized derivatives) that may contribute to variability .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
-
Core Modifications :
- Replace 4-bromophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for covalent target binding .
- Substitute the thioacetamide linker with sulfonamide to improve metabolic stability .
-
Functional Group Impact :
Modification Biological Outcome 4-Ethoxy → 4-Methoxy Reduced CYP3A4-mediated metabolism Thieno[3,2-d]pyrimidinone → Pyrazine Altered kinase selectivity profile
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2), focusing on hydrogen bonds with pyrimidinone carbonyl and hydrophobic contacts with bromophenyl .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes in physiological conditions (e.g., solvated lipid bilayers) .
Methodological Considerations
Q. How to handle air-sensitive intermediates during synthesis?
- Schlenk Techniques : Use flame-dried glassware and vacuum/N₂ cycles for steps involving thiol intermediates .
- Stabilization : Add 1% (v/v) triethylamine to reaction mixtures to scavenge reactive oxygen species .
Q. What protocols ensure reproducibility in biological assays?
- Cell Viability Assays : Pre-treat cells with 0.5 mM β-mercaptoethanol to mitigate redox-sensitive cytotoxicity .
- Dose-Response Curves : Use 8-point serial dilutions (0.1–100 µM) and nonlinear regression (GraphPad Prism) for EC₅₀ calculation .
Critical Research Gaps
- In Vivo Pharmacokinetics : No data on oral bioavailability or blood-brain barrier penetration.
- Off-Target Effects : Proteome-wide profiling (e.g., KINOMEscan) needed to identify polypharmacology risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
